molecular formula C53H81N7O9 B10830309 tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate CAS No. 866404-31-1

tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate

Cat. No.: B10830309
CAS No.: 866404-31-1
M. Wt: 960.3 g/mol
InChI Key: VTYPGEHUYSBZTQ-VQPCLXHQSA-N
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Description

XJB-5-131: is a bi-functional synthetic antioxidant designed to target mitochondria. It is composed of a delivery component conjugated to an antioxidant moiety. This compound has shown significant promise in mitigating oxidative damage, particularly in the context of neurodegenerative diseases such as Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: XJB-5-131 is synthesized through a series of chemical reactions involving the conjugation of a peptide mimetic portion to an antioxidant nitroxide moiety. The peptide mimetic portion is derived from gramicidin S, and the antioxidant moiety is a nitroxide radical.

Industrial Production Methods: While specific industrial production methods for XJB-5-131 are not widely documented, the synthesis likely involves standard peptide synthesis techniques followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: XJB-5-131 primarily undergoes redox reactions due to its antioxidant properties. It acts as a superoxide dismutase mimic, participating in redox reactions where it can both donate and accept electrons .

Common Reagents and Conditions: The synthesis of XJB-5-131 involves reagents such as Boc-Leu-Ψ-[€-CH=CH]-D-Phe-Pro-Val-Orn (Cbz) and 4-amino-TEMPO. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the final product .

Major Products Formed: The major product formed from the synthesis of XJB-5-131 is the bi-functional antioxidant itself. During its application, the compound helps in reducing reactive oxygen species and protecting mitochondrial DNA from oxidative damage .

Mechanism of Action

XJB-5-131 exerts its effects by targeting mitochondria and acting as an electron scavenger. The nitroxide moiety in XJB-5-131 mimics superoxide dismutase, participating in redox reactions to neutralize reactive oxygen species. This activity helps in preventing oxidative damage to mitochondrial DNA and maintaining mitochondrial function . The compound’s ability to cross the blood-brain barrier and accumulate in mitochondria enhances its efficacy in protecting neuronal cells .

Properties

CAS No.

866404-31-1

Molecular Formula

C53H81N7O9

Molecular Weight

960.3 g/mol

IUPAC Name

tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate

InChI

InChI=1S/C53H81N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44,67H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1

InChI Key

VTYPGEHUYSBZTQ-VQPCLXHQSA-N

Isomeric SMILES

CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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